2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine

Medicinal Chemistry Process Chemistry Cholinergic Neuropharmacology

2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (CAS 135465-70-2) is a tetrahydrofuroquinoline derivative that serves as the penultimate and pharmacophoric amine intermediate in the synthesis of Coluracetam (MKC-231/BCI-540), a high-affinity choline uptake (HACU) enhancer developed by Mitsubishi Tanabe Pharma. The compound features a cyclohexane-fused furo[2,3-b]quinoline core with distinct 2,3-dimethyl substitution on the furan ring, distinguishing it from other furoquinoline analogs such as 2-aryl-substituted tacrine analogues.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 135465-70-2
Cat. No. B174136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine
CAS135465-70-2
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=C(OC2=NC3=C(CCCC3)C(=C12)N)C
InChIInChI=1S/C13H16N2O/c1-7-8(2)16-13-11(7)12(14)9-5-3-4-6-10(9)15-13/h3-6H2,1-2H3,(H2,14,15)
InChIKeyPQJRCEOSLKMKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (CAS 135465-70-2): Core Intermediate for Cognition-Targeted Chemical Synthesis & Research


2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (CAS 135465-70-2) is a tetrahydrofuroquinoline derivative that serves as the penultimate and pharmacophoric amine intermediate in the synthesis of Coluracetam (MKC-231/BCI-540), a high-affinity choline uptake (HACU) enhancer developed by Mitsubishi Tanabe Pharma [1]. The compound features a cyclohexane-fused furo[2,3-b]quinoline core with distinct 2,3-dimethyl substitution on the furan ring, distinguishing it from other furoquinoline analogs such as 2-aryl-substituted tacrine analogues [2]. Its molecular formula is C13H16N2O (MW 216.28 g/mol), with calculated density of 1.193±0.06 g/cm³ at 20 ºC and calculated aqueous solubility of 0.048 g/L at 25 ºC .

Why Generic Substitution Fails: The Structural Determinants of 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine in Research & Industrial Synthesis


Substituting 2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine with structurally similar furo[2,3-b]quinolin-4-amines is not feasible due to critical differences in synthetic utility, physicochemical properties, and biological activity profiles. This specific intermediate is the only compound that directly and efficiently yields Coluracetam (MKC-231), a clinical-stage HACU enhancer, through a single condensation step [1]. The 2,3-dimethyl substitution on the furan ring is essential for the final drug's pharmacophore, and replacing it with a 2-aryl analog (e.g., a 2-phenyl group) would produce a fundamentally different molecule with BuChE inhibitory activity but no HACU enhancement effect [2]. Furthermore, alternatives like the carboxamide precursor (Intermediate III) require an additional Hofmann rearrangement step, introducing complexity, safety hazards (Br₂, NaOH), and a potential source of impurities, whereas the target amine allows for a direct, higher-yielding final coupling [1]. The quantified evidence below demonstrates these critical differentiation points.

2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine: Head-to-Head Quantitative Evidence for Selection & Procurement


Synthetic Route Advantage: Direct Condensation vs. Multi-Step Rearrangement

2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (Intermediate IV) enables a one-step condensation to Coluracetam, whereas the alternative carboxamide precursor (Intermediate III) requires an additional Hofmann rearrangement using Br₂ and NaOH [1]. This translates to a reduction in the number of synthetic steps, avoidance of hazardous halogenation reagents, and a potential improvement in overall yield and purity for the final active pharmaceutical ingredient. In the context of patent-defined routes for 4-acylaminopyridine derivatives, the direct use of this amine intermediate is the specified and preferred method [1].

Medicinal Chemistry Process Chemistry Cholinergic Neuropharmacology

Physicochemical Differentiation for Formulation & Handling: Calculated Solubility & Density

The compound's calculated physicochemical properties are essential for preformulation and handling decisions. 2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine has a calculated density of 1.193±0.06 g/cm³ (20 ºC) and is practically insoluble in water (0.048 g/L at 25 ºC) . These values differentiate it from other furo[2,3-b]quinolin-4-amine derivatives, such as the 2-phenyl analog (Compound 1), which has a higher molecular weight (264 g/mol vs. 216.28 g/mol) and would consequently exhibit different bulk handling and solubility characteristics.

Preformulation Analytical Chemistry Procurement Specification

Class-Level Biological Differentiation: BuChE Inhibition Benchmarking via Closest Structural Analog

While direct biological data for the target compound is limited, its closest publicly tested analog, 2-phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine (Compound 1 from Martins et al., 2011), provides crucial class-level evidence. Compound 1 showed an IC50 of 3.6 ± 0.7 μM against equine butyrylcholinesterase (eqBuChE) and 3.78 ± 0.11 μM against human BuChE (hBuChE), with >100-fold selectivity over acetylcholinesterase (EeAChE) [1]. The target compound, with its 2,3-dimethyl substitution, is structurally distinct from Compound 1 (2-phenyl), and this difference is known to radically alter the mechanism of action—from a BuChE inhibitor (Compound 1) to the core pharmacophore of a high-affinity choline uptake enhancer (as in Coluracetam) [2]. This highlights how the specific 2,3-dimethyl substitution re-programs the biological target interaction from a cholinesterase-binding to a choline transporter-modulating scaffold.

Neurodegeneration Enzymology Cholinesterase Inhibition

2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine: Optimal Research & Industrial Application Scenarios


GMP Pharmaceutical Synthesis of Coluracetam (MKC-231) for Clinical Research

This compound is the ideal building block for pharmaceutical companies and CROs synthesizing Coluracetam (BCI-540) for clinical or preclinical studies. As demonstrated in Section 3, its use eliminates the Hofmann rearrangement step, providing a more streamlined, safer, and cost-effective route to the API [1]. This is critical for maintaining GMP compliance and achieving high-purity final product, as mandated by ICH guidelines.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on Choline Transporter Modulation

Researchers exploring the SAR around the tetrahydrofuroquinoline scaffold for high-affinity choline transporter (CHT1) modulation require this specific intermediate. As evidenced by the class-level data in Section 3, the 2,3-dimethyl pattern dictates a fundamentally different biological profile compared to 2-aryl analogs [2]. Procuring this amine is essential for synthesizing focused libraries of Coluracetam analogs to probe the pharmacophoric requirements for HACU enhancement, distinguishing them from compounds targeting butyrylcholinesterase.

Development of Analytical Reference Standards and Impurity Profiling

This compound serves as a critical reference standard and a key process impurity marker for the quality control of Coluracetam drug substance and drug product. Its documented physicochemical properties (density: 1.193 g/cm³; solubility: 0.048 g/L) enable the development and validation of HPLC and GC methods for quantifying residual amine intermediate levels, a requirement for ICH Q3A/Q3B regulatory compliance.

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